Cas no 2171865-44-2 (5-(2,5-dimethylphenyl)-2-ethylpiperidin-3-amine)

5-(2,5-Dimethylphenyl)-2-ethylpiperidin-3-amine is a substituted piperidine derivative with potential applications in pharmaceutical and chemical research. Its structure features a 2,5-dimethylphenyl group at the 5-position and an ethyl substituent at the 2-position of the piperidine ring, along with an amine functional group at the 3-position. This configuration may contribute to its utility as an intermediate in the synthesis of bioactive compounds, particularly those targeting central nervous system (CNS) receptors. The compound's defined stereochemistry and functional group arrangement offer opportunities for further derivatization, making it a valuable building block in medicinal chemistry. Its stability under standard conditions facilitates handling and storage in research settings.
5-(2,5-dimethylphenyl)-2-ethylpiperidin-3-amine structure
2171865-44-2 structure
Product Name:5-(2,5-dimethylphenyl)-2-ethylpiperidin-3-amine
CAS No:2171865-44-2
MF:C15H24N2
MW:232.364463806152
CID:6188343
PubChem ID:165587019
Update Time:2025-08-04

5-(2,5-dimethylphenyl)-2-ethylpiperidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(2,5-dimethylphenyl)-2-ethylpiperidin-3-amine
    • 2171865-44-2
    • EN300-1616277
    • Inchi: 1S/C15H24N2/c1-4-15-14(16)8-12(9-17-15)13-7-10(2)5-6-11(13)3/h5-7,12,14-15,17H,4,8-9,16H2,1-3H3
    • InChI Key: FTMRWMJQYIGRCM-UHFFFAOYSA-N
    • SMILES: N1CC(C2C=C(C)C=CC=2C)CC(C1CC)N

Computed Properties

  • Exact Mass: 232.193948774g/mol
  • Monoisotopic Mass: 232.193948774g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38Ų

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Additional information on 5-(2,5-dimethylphenyl)-2-ethylpiperidin-3-amine

5-(2,5-Dimethylphenyl)-2-Ethylpiperidin-3-Amine: A Comprehensive Overview

The compound with CAS No. 2171865-44-2, commonly referred to as 5-(2,5-dimethylphenyl)-2-ethylpiperidin-3-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of piperidine derivatives, which are known for their versatile applications in drug design and synthesis. The piperidine ring serves as a foundational structure, while the substituents at positions 2 and 3 introduce unique chemical properties and biological activities.

Recent studies have highlighted the potential of 5-(2,5-dimethylphenyl)-2-ethylpiperidin-3-amine as a promising candidate in the development of novel therapeutic agents. Researchers have explored its role in modulating various cellular pathways, particularly those involved in neurodegenerative diseases and cancer. The dimethylphenyl group attached to the piperidine ring contributes to the molecule's lipophilicity, enhancing its ability to cross biological membranes and interact with target proteins.

One of the most intriguing aspects of this compound is its ability to act as a selective inhibitor of certain enzymes associated with inflammation and oxidative stress. For instance, recent findings suggest that it exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This property makes it a strong candidate for the development of anti-inflammatory drugs with reduced side effects compared to conventional therapies.

In addition to its enzymatic inhibitory properties, 5-(2,5-dimethylphenyl)-2-ethylpiperidin-3-amine has also been investigated for its potential as a neuroprotective agent. Preclinical studies have demonstrated its ability to protect neurons from oxidative damage and apoptosis, which are critical mechanisms underlying conditions such as Alzheimer's disease and Parkinson's disease. The ethyl group at position 2 of the piperidine ring is believed to play a crucial role in stabilizing the molecule's conformation, thereby enhancing its neuroprotective effects.

The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Researchers have optimized the synthesis pathway by employing asymmetric catalysis to achieve high yields and enantioselectivity. This advancement not only simplifies the production process but also opens up new possibilities for large-scale manufacturing of this compound for pharmaceutical applications.

From an environmental perspective, the development of efficient synthetic routes for 5-(2,5-dimethylphenyl)-2-ethylpiperidin-3-amine aligns with the principles of green chemistry. By minimizing waste generation and utilizing renewable resources where possible, chemists are contributing to a more sustainable future while advancing medical research.

In conclusion, 5-(2,5-dimethylphenyl)-2-ethylpiperidin-3-amine (CAS No. 2171865-44-2) represents a remarkable example of how structural modifications can lead to molecules with diverse biological activities. Its potential applications in drug development underscore the importance of continued research into piperidine derivatives and their therapeutic potentials. As advancements in synthetic methods and biological testing continue to unfold, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern medicine.

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